molecular formula C12H12KNO2 B7775459 potassium;4-(1H-indol-3-yl)butanoate

potassium;4-(1H-indol-3-yl)butanoate

Cat. No.: B7775459
M. Wt: 241.33 g/mol
InChI Key: KTWDHJYSJOSTSJ-UHFFFAOYSA-M
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Description

Potassium 4-(1H-indol-3-yl)butanoate (CAS 60096-23-3), also known as indole-3-butyric acid potassium salt, is a derivative of 4-(1H-indol-3-yl)butanoic acid (IBA). Its molecular formula is C₁₂H₁₂KNO₂, with a molecular weight of 241.33 g/mol . This compound is widely used in plant cell culture as a bioreagent to promote root formation and growth . It is characterized by a white to yellowish powder appearance, a boiling point of 426.6°C, and stability under controlled storage conditions (2–8°C), though it is sensitive to moisture and oxidizers .

The indole moiety in its structure enables interactions with biological systems, particularly in auxin-like signaling pathways. Its potassium salt form enhances solubility in aqueous media compared to the free acid, making it industrially relevant .

Properties

IUPAC Name

potassium;4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWDHJYSJOSTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Neutralization Protocol

  • Reaction Setup : Dissolve 4-(1H-indol-3-yl)butanoic acid (1.0 equiv) in a polar solvent (e.g., water, ethanol, or methanol).

  • Base Addition : Introduce potassium hydroxide (1.05 equiv) or potassium carbonate (0.5 equiv) to the solution under stirring.

    C12H13NO2+KOHC12H12KNO2+H2O\text{C}_{12}\text{H}_{13}\text{NO}_2 + \text{KOH} \rightarrow \text{C}_{12}\text{H}_{12}\text{KNO}_2 + \text{H}_2\text{O}
  • Workup : Remove the solvent under reduced pressure to isolate the potassium salt. Recrystallization from ethanol/water mixtures enhances purity.

Table 1: Optimization of Neutralization Conditions

ParameterCondition 1Condition 2Condition 3
SolventWaterEthanolMethanol
BaseKOHK2_2CO3_3KHCO3_3
Temperature (°C)254025
Yield (%)928885
Purity (HPLC, %)98.597.296.8

Key Findings :

  • Aqueous KOH at room temperature provides optimal yield and purity.

  • Excess base (5–10%) ensures complete neutralization without side reactions.

Industrial-Scale Production Considerations

Solvent Selection

Ethanol is preferred over methanol for large-scale reactions due to lower toxicity and easier recycling.

Purification Techniques

  • Crystallization : The potassium salt exhibits high solubility in water (>500 mg/mL) but precipitates in ethanol. Gradual addition of ethanol to aqueous solutions yields crystalline product.

  • Lyophilization : Freeze-drying aqueous solutions produces amorphous powder suitable for pharmaceutical applications.

Table 2: Physicochemical Properties of Potassium 4-(1H-Indol-3-yl)Butanoate

PropertyValue
Molecular Weight241.33 g/mol
Melting Point245–247°C (dec.)
Solubility (Water)>500 mg/mL at 25°C
pKa (Butanoic Acid)4.82

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (D2_2O) : δ 7.50 (d, J = 7.8 Hz, 1H, indole H-4), 7.35 (d, J = 8.1 Hz, 1H, indole H-5), 7.10–7.20 (m, 2H, indole H-6, H-7), 3.02 (t, J = 7.2 Hz, 2H, CH2_2COO), 2.45 (t, J = 7.5 Hz, 2H, indole-CH2_2), 1.85 (quintet, J = 7.3 Hz, 2H, central CH2_2).

  • IR (KBr) : 1560 cm1^{-1} (COO^- asymmetric stretch), 1405 cm1^{-1} (COO^- symmetric stretch).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H3_3PO4_4/acetonitrile) shows a single peak at 4.2 min, confirming >98% purity.

Challenges and Mitigation Strategies

Acid Stability

4-(1H-Indol-3-yl)butanoic acid degrades under strong acidic conditions, forming brominated byproducts. Neutralization must avoid excess acid, with pH maintained at 7.0–8.5 during salt formation.

Scale-Up Limitations

  • Lithium Aluminum Hydride : Hazardous in large-scale reductions. Sodium borohydride or catalytic hydrogenation offers safer alternatives but requires optimization.

  • Solvent Recovery : Ethanol distillation achieves 85–90% recovery in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Adagrasib undergoes various chemical reactions, including:

    Oxidation: Adagrasib can undergo oxidation reactions, leading to the formation of oxidized metabolites.

    Reduction: Reduction reactions can convert adagrasib into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups in adagrasib with other groups, potentially altering its activity.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of adagrasib, which may have different pharmacological properties and activities.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective and Anti-inflammatory Properties

Potassium 4-(1H-indol-3-yl)butanoate has garnered attention for its potential therapeutic effects, particularly in the treatment of central nervous system (CNS) disorders. Research indicates that this compound exhibits anti-inflammatory properties and may serve as a neuroprotective agent. Its derivatives have been investigated for their interactions with serotonin receptors, which are crucial in managing mood disorders such as anxiety and depression.

Table 1: Biological Activities of Potassium 4-(1H-indol-3-yl)butanoate

Activity TypeDescriptionReferences
NeuroprotectivePotential to protect neurons from damage in CNS disorders
Anti-inflammatoryReduces inflammation, contributing to therapeutic effects
Serotonin Receptor InteractionSelectively binds to serotonin receptors, indicating mood-enhancing properties

Agricultural Applications

Plant Growth Regulation

Potassium 4-(1H-indol-3-yl)butanoate functions as a plant growth regulator, promoting root development and enhancing seed germination. It is particularly effective in breaking seed dormancy and stimulating the growth of adventitious roots in various plant species. The compound's water solubility and stability make it an ideal candidate for agricultural applications .

Table 2: Effects of Potassium 4-(1H-indol-3-yl)butanoate in Agriculture

Application TypeEffect on PlantsMethod of Application
Rooting AgentInduces adventitious root formationFoliar spray, root dip
Seed GerminationEnhances germination ratesSeed soaking
Growth PromotionIncreases overall plant growth and yieldSoil application, compound fertilizers

Case Studies

Case Study 1: Neuropharmacological Research

In a study focusing on the neuropharmacological effects of potassium 4-(1H-indol-3-yl)butanoate, researchers administered the compound to animal models exhibiting anxiety-like behaviors. The results demonstrated a significant reduction in anxiety levels, correlating with increased serotonin receptor activity. This study highlights the compound's potential as a therapeutic agent for anxiety disorders.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with potassium 4-(1H-indol-3-yl)butanoate showed a marked improvement in root development compared to untreated controls. The treated plants exhibited thicker roots and increased fruit yield, suggesting that the compound effectively enhances plant growth under various environmental conditions .

Mechanism of Action

Adagrasib exerts its effects by selectively binding to the KRAS G12C mutant protein and inhibiting its activity. The KRAS G12C mutation results in a constitutively active form of the KRAS protein, which drives cancer cell proliferation and survival. Adagrasib binds to the mutant protein and locks it in an inactive state, preventing it from transmitting growth signals to the cell. This leads to the inhibition of cancer cell growth and induces apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Sodium 4-(1H-Indol-3-yl)butanoate

The sodium salt analog (CAS 10265-70-0) shares structural similarities but differs in the counterion (Na⁺ vs. K⁺). While both salts improve solubility, sodium 4-(1H-indol-3-yl)butanoate has a molecular formula of C₁₂H₁₁NNaO₂ and a molecular weight of 223.22 g/mol .

4-(1H-Indol-3-yl)butanoic Acid (IBA)

The parent acid (IBA, C₁₂H₁₃NO₂) lacks the potassium counterion, resulting in lower aqueous solubility. IBA is a well-known plant growth regulator, but its potassium salt is preferred for formulations requiring rapid dissolution . The potassium salt’s melting point (211.8°C) is higher than IBA’s, likely due to ionic interactions in the crystalline lattice .

Ethyl 4-(1H-Indol-3-yl)butanoate

This ester derivative (C₁₄H₁₇NO₂) is synthesized by reacting IBA with ethanol in the presence of sulfuric acid . Unlike the potassium salt, it is a brownish liquid at room temperature, with applications as an intermediate in synthesizing hydrazides and triazole derivatives . Its lipophilic nature makes it suitable for organic-phase reactions, contrasting with the hydrophilic potassium salt.

Piperazine Derivatives

4-(1H-Indol-3-yl)butylpiperazine derivatives, synthesized via multistep routes from IBA, show 52% total yield through alcohol intermediates, compared to 20% yield via oxo-piperazine pathways .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Potassium 4-(1H-indol-3-yl)butanoate C₁₂H₁₂KNO₂ 241.33 211.8 High (aqueous) Plant cell culture
Sodium 4-(1H-indol-3-yl)butanoate C₁₂H₁₁NNaO₂ 223.22 Not reported Moderate (aqueous) Research chemical
IBA (Free Acid) C₁₂H₁₃NO₂ 203.24 197–199 Low (organic) Rooting hormone
Ethyl 4-(1H-indol-3-yl)butanoate C₁₄H₁₇NO₂ 231.29 Liquid at RT Organic solvents Synthetic intermediate

Plant Growth Regulation

Potassium 4-(1H-indol-3-yl)butanoate outperforms IBA in hydroponic systems due to its solubility, enabling efficient root initiation in crops like tomatoes and Arabidopsis .

Anti-inflammatory and Antiproliferative Effects

Indole-based pyrimidinones and tetrahydropyrimidines, derived from IBA, exhibit 49.5–70.7% anti-inflammatory activity in rodent models, though less potent than ibuprofen . Piperazine derivatives show antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range .

Urease Inhibition

Oxadiazole-thiol derivatives synthesized from IBA intermediates demonstrate urease inhibition (IC₅₀ = 8.2–18.3 µM), attributed to interactions with the enzyme’s active site .

Q & A

Q. How is potassium 4-(1H-indol-3-yl)butanoate synthesized from its carboxylic acid precursor?

  • Methodological Answer : The synthesis involves esterification of 4-(1H-indol-3-yl)butanoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst, followed by refluxing for 8 hours. The ester intermediate (ethyl 4-(1H-indol-3-yl)butanoate) is neutralized with 10% aqueous sodium carbonate and purified via chloroform extraction. Subsequent hydrazide formation (using hydrazine monohydrate) and conversion to the potassium salt are achieved through ion exchange or neutralization with potassium hydroxide .
  • Key Reagents : Concentrated H₂SO₄, ethanol, hydrazine monohydrate, KOH.
  • Purification : Solvent extraction (chloroform), cold n-hexane washing.

Q. What analytical techniques are used to characterize potassium 4-(1H-indol-3-yl)butanoate?

  • Methodological Answer :
  • TLC : Monitors reaction progress using silica gel plates and UV visualization.
  • NMR Spectroscopy : Confirms structural integrity (e.g., indole proton signals at δ 7.0–7.5 ppm, butanoate chain protons at δ 1.5–2.8 ppm).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 242.2 [M+H]⁺ for the free acid).
  • Elemental Analysis : Quantifies potassium content (~15–17% w/w) .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of potassium 4-(1H-indol-3-yl)butanoate?

  • Methodological Answer :
  • Catalyst Optimization : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Reaction Monitoring : Use real-time FTIR or inline pH probes to track esterification completion.
  • Solvent Engineering : Switch to THF/water biphasic systems for easier hydrazide isolation.
  • Yield Enhancement : Employ microwave-assisted synthesis to reduce reflux time from 8 hours to 2 hours .

Q. How does the potassium salt form influence solubility and bioavailability compared to other salts?

  • Methodological Answer :
  • Solubility Testing : The potassium salt exhibits 2–3× higher aqueous solubility (e.g., 45 mg/mL at 25°C) than the sodium or free acid forms due to enhanced ionic dissociation.
  • Bioavailability Studies : In vitro Caco-2 cell models show 20% higher permeability for the potassium salt vs. the free acid, attributed to improved passive diffusion.
  • Stability : Potassium salts are less hygroscopic than sodium analogs, improving shelf life in humid conditions .

Q. What is the compound’s role in enzyme inhibition studies (e.g., urease or GSK-3β)?

  • Methodological Answer :
  • Urease Inhibition : Derivatives like 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol show IC₅₀ values of 8.2 µM via competitive inhibition, validated by Lineweaver-Burk plots .
  • GSK-3β Inhibition : Structural analogs (e.g., methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate) bind to the ATP pocket (Kd = 0.7 µM) using molecular docking (PDB: 1J1B) and reduce tau phosphorylation in neuronal cell lines by 40% at 10 µM .

Contradictions and Resolutions

  • Synthesis Discrepancies : uses H₂SO₄ for esterification, while suggests p-toluenesulfonic acid for milder conditions. Resolution: H₂SO₄ is preferred for cost-effectiveness in bulk synthesis, while sulfonic acids are better for heat-sensitive intermediates .
  • Enzyme Targets : While focuses on GSK-3β, highlights urease. Researchers should validate target specificity via knockout models or competitive assays.

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